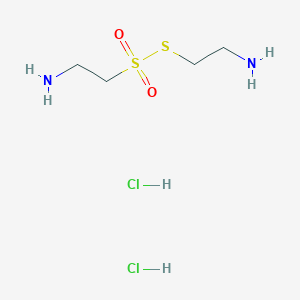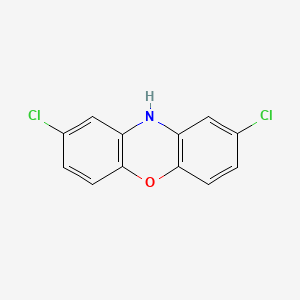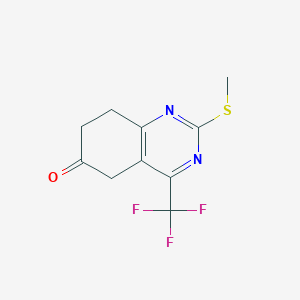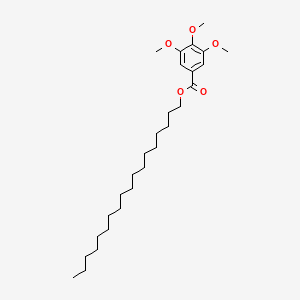
3,4,5-Trihydroxybenzoic acid stearyl ester (THS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxybenzoic acid stearyl ester, also known as gallic acid stearyl ester, is an organic compound with the molecular formula C28H48O5 and a molecular weight of 464.68 g/mol . It is a derivative of gallic acid, where the hydroxyl groups are esterified with stearyl alcohol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxybenzoic acid stearyl ester can be synthesized through the esterification of gallic acid with stearyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the esterification to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of 3,4,5-Trihydroxybenzoic acid stearyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxybenzoic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
3,4,5-Trihydroxybenzoic acid stearyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as an additive in cosmetics, food preservatives, and as a stabilizer in polymers
Mechanism of Action
The mechanism by which 3,4,5-Trihydroxybenzoic acid stearyl ester exerts its effects involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can chelate with metal ions, forming stable complexes that inhibit oxidative processes. Additionally, the ester moiety can interact with lipid membranes, enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: The parent compound, known for its antioxidant properties.
Propyl Gallate: An ester of gallic acid with propyl alcohol, used as a food preservative.
Octyl Gallate: An ester of gallic acid with octyl alcohol, used in cosmetics and pharmaceuticals
Uniqueness
3,4,5-Trihydroxybenzoic acid stearyl ester is unique due to its long stearyl chain, which imparts hydrophobic properties, making it suitable for applications in non-polar environments. This distinguishes it from other gallates, which have shorter alkyl chains and different solubility profiles .
Properties
Molecular Formula |
C28H48O5 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
octadecyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H48O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-33-28(29)24-22-25(30-2)27(32-4)26(23-24)31-3/h22-23H,5-21H2,1-4H3 |
InChI Key |
CCAUHNNBZCCEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
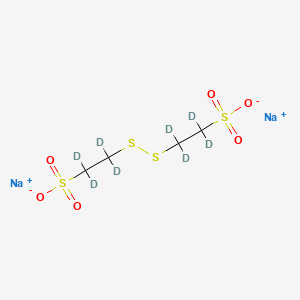
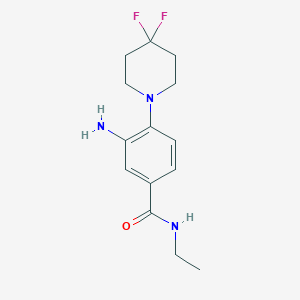
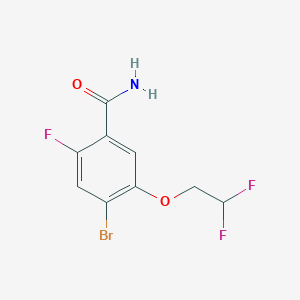
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
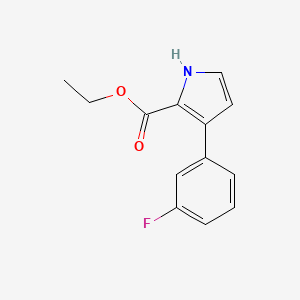
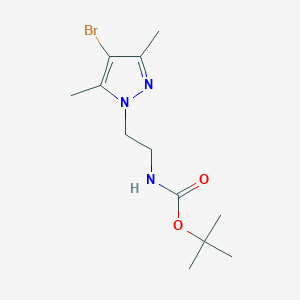
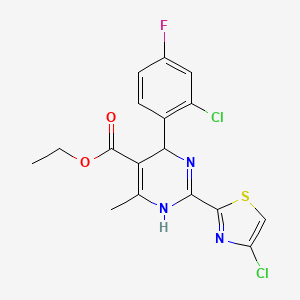
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)

